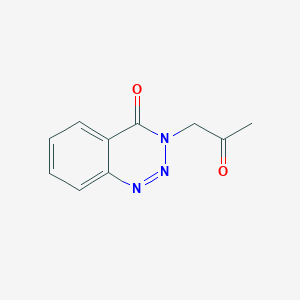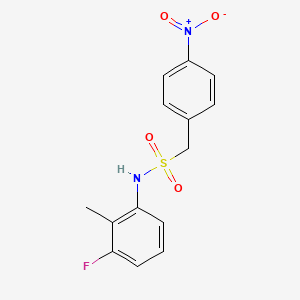![molecular formula C26H26N4S3 B11493492 3-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B11493492.png)
3-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE is a complex organic compound that features a unique combination of adamantane, thiazole, phenyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of the adamantane and thiazole intermediates. The adamantane derivative can be synthesized through the reaction of adamantane with various halogenating agents, followed by substitution reactions to introduce the thiazole moiety . The final step involves the coupling of the thiazole intermediate with phenyl and thiophene derivatives under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
3-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the thiazole and thiophene groups interact with various enzymes and receptors . These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds such as amantadine and rimantadine share the adamantane core and have similar antiviral properties.
Thiazole derivatives: Thiazole-based compounds like thiamine and ritonavir exhibit a range of biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives are known for their antimicrobial and anti-inflammatory properties.
Properties
Molecular Formula |
C26H26N4S3 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C26H26N4S3/c1-2-5-21(6-3-1)30-23(22-7-4-8-31-22)28-29-25(30)33-16-20-15-32-24(27-20)26-12-17-9-18(13-26)11-19(10-17)14-26/h1-8,15,17-19H,9-14,16H2 |
InChI Key |
IBCJPTNSCSWPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NN=C(N5C6=CC=CC=C6)C7=CC=CS7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(2,5-dimethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11493414.png)
![8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11493418.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11493421.png)
![7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline](/img/structure/B11493424.png)

![7-(diethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11493443.png)

![Ethyl 4-methyl-2-[(1,1,1-trifluoro-2-{[(4-fluorophenyl)carbonyl]amino}-3-methoxy-3-oxopropan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11493459.png)
![2-({5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole](/img/structure/B11493467.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11493471.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11493475.png)
![3,4-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide](/img/structure/B11493478.png)
![2'-amino-1'-(4-ethylphenyl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11493485.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine](/img/structure/B11493488.png)
